molecular formula C15H26O3 B12659091 Ethyl 2-hexyl-4-oxocyclohexanecarboxylate CAS No. 93804-13-8

Ethyl 2-hexyl-4-oxocyclohexanecarboxylate

Cat. No.: B12659091
CAS No.: 93804-13-8
M. Wt: 254.36 g/mol
InChI Key: DJUSCERMQZVELF-UHFFFAOYSA-N
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Description

Ethyl 2-hexyl-4-oxocyclohexanecarboxylate is an organic compound with the molecular formula C15H26O3. It is an ethyl ester derivative of 2-hexyl-4-oxocyclohexanecarboxylic acid. This compound is known for its unique structural features, which include a cyclohexane ring substituted with a hexyl group, a keto group, and an ethyl ester group. It is used in various chemical and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hexyl-4-oxocyclohexanecarboxylate can be synthesized through the esterification of 2-hexyl-4-oxocyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture, followed by purification through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the use of high-purity reagents and optimized reaction conditions to ensure consistent product quality. The final product is often purified using advanced techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hexyl-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.

Major Products Formed

    Oxidation: Formation of 2-hexyl-4-oxocyclohexanecarboxylic acid.

    Reduction: Formation of 2-hexyl-4-hydroxycyclohexanecarboxylate.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-hexyl-4-oxocyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-hexyl-4-oxocyclohexanecarboxylate involves its interaction with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 2-hexyl-4-oxocyclohexanecarboxylate can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, which impart specific reactivity and properties useful in various applications.

Properties

CAS No.

93804-13-8

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

ethyl 2-hexyl-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C15H26O3/c1-3-5-6-7-8-12-11-13(16)9-10-14(12)15(17)18-4-2/h12,14H,3-11H2,1-2H3

InChI Key

DJUSCERMQZVELF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC(=O)CCC1C(=O)OCC

Origin of Product

United States

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